7-Didemethyl Minocycline

Vue d'ensemble

Description

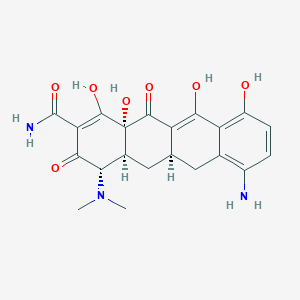

7-Didemethyl Minocycline is an impurity of Minocycline , a second-generation tetracycline antibiotic . This compound has neuroprotective properties .

Synthesis Analysis

The synthesis of new tetracycline antibiotics, including 7-Didemethyl Minocycline, involves a convergent, single-step Michael–Claisen condensation of the AB precursors with D-ring precursors of wide structural variability, followed by removal of protective groups . The AB plus D strategy for tetracycline synthesis by C-ring construction is shown to be robust across a range of different carbocyclic and heterocyclic D-ring precursors .Molecular Structure Analysis

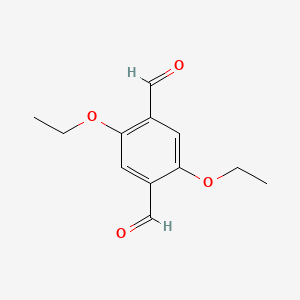

The molecular formula of 7-Didemethyl Minocycline is C21H23N3O7 . The molecular weight is 429.4 g/mol . The IUPAC name is (4S,4aS,5aR,12aR)-7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide .Applications De Recherche Scientifique

Neuroprotective Properties in Neurodegenerative Diseases

7-Didemethyl Minocycline has been studied for its neuroprotective properties. Research indicates that it may play a role in treating neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Studies have shown its effectiveness in inhibiting cell death and mutant Huntingtin aggregation, which are key factors in the progression of these diseases (Sancho et al., 2011).

Potential in Treating Cerebrovascular and Neurodegenerative Diseases

Minocycline's ability to exert cytoprotective effects makes it a potential therapeutic agent in cerebrovascular and neurodegenerative diseases. Its multi-faceted impact on cell functions, including neuroprotection, has been a subject of various clinical trials (Karachitos et al., 2013).

Applications Beyond Antibiotic Properties

7-Didemethyl Minocycline extends beyond its antibiotic properties, showing potential in treating diseases with an inflammatory basis like dermatitis, periodontitis, atherosclerosis, and autoimmune disorders. Its anti-inflammatory and anti-apoptotic activities, along with the ability to inhibit proteolysis, angiogenesis, and tumor metastasis, make it a candidate for therapeutic applications in various non-infectious diseases (Garrido-Mesa et al., 2013).

Cardioprotective Agent in Ischemia/Reperfusion Injury

Research indicates that 7-Didemethyl Minocycline may serve as a cardioprotective agent, especially in the context of ischemia/reperfusion (I/R) injury. It significantly reduces necrotic and apoptotic cell death in myocardial cells, suggesting its utility in ameliorating cardiac dysfunction and cell loss associated with I/R injury (Scarabelli et al., 2004).

Implications for Cancer Therapy

Minocycline has shown potential in cancer therapy, particularly in inhibiting the migration, invasion, and adhesion capacity of cancer cells. Its ability to modulate pro-inflammatory cytokines, especially IL-6, suggests its utility in treating cancers with aberrant IL-6 expression, like ovarian cancer (Ataie-Kachoie et al., 2013).

Mitochondrial Cytoprotection

The mitochondrial cytoprotective properties of minocycline are significant in neurodegenerative diseases. It inhibits NMDA-induced rises in cytosolic and mitochondrial Ca2+ concentrations, preventing mitochondrial Ca2+ uptake under stress and reducing reactive oxygen species formation. These mechanisms contribute to its neuroprotective effects (García-Martínez et al., 2010).

Potential in Spinal Cord Injury Treatment

Minocycline has been investigated for its role in spinal cord injury (SCI) treatment. Studies suggest it promotes significant functional recovery, tissue sparing, and reduced apoptosis and inflammation post-SCI. It's been found to decrease tumor necrosis factor-α and caspase-3 mRNA expression, highlighting its therapeutic potential in CNS trauma (Festoff et al., 2006).

Inhibition of Autoimmune Encephalomyelitis

Minocycline's antiinflammatory properties have been utilized in treating chronic relapsing-remitting experimental allergic encephalomyelitis, an animal model of multiple sclerosis. Its therapeutic treatment significantly suppresses disease activity and limits progression, primarily by inhibiting microglial activation and metalloproteinase-2 expression, thereby reducing inflammation and demyelination (Popovic et al., 2002).

Delaying Progression of Amyotrophic Lateral Sclerosis

Minocycline has been tested in mice with ALS, showing its ability to delay disease onset and extend survival. It mediates neuroprotection by inhibiting mitochondrial permeability-transition-mediated cytochrome c release, offering a novel approach to ALS therapy (Zhu et al., 2002).

Non-Antibiotic Properties and Immunomodulation

Exploring the non-antibiotic properties of minocycline has revealed its immunomodulatory and anti-inflammatory activities. It inhibits several enzyme activities, regulates immune cell activation and proliferation, and shows antioxidant activity, highlighting its potential in various inflammatory and immune-related disorders (Garrido-Mesa et al., 2013).

Mécanisme D'action

Target of Action

7-Didemethyl Minocycline is a derivative of Minocycline, a second-generation tetracycline antibiotic . The primary targets of Minocycline are bacterial ribosomes . It binds to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the mRNA-ribosome complex . This inhibits protein synthesis in bacteria, leading to their death .

Mode of Action

Minocycline enters bacterial cells through OmpF and OmpC porins by coordinating with cations like magnesium . Once inside the bacterial cytoplasm, it prevents aminoacyl-tRNA from binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis . This mode of action is likely to be similar for 7-Didemethyl Minocycline.

Biochemical Pathways

Minocycline has been shown to suppress microglia activity and reduce inflammatory cytokine levels . It also has the ability to inhibit cell death and mutant Huntingtin aggregation, which are key factors in the progression of neurodegenerative diseases . These biochemical pathways may also be affected by 7-Didemethyl Minocycline.

Pharmacokinetics

Minocycline has favorable pharmacokinetic properties, including good absorption and tissue penetration . It is more reliably absorbed orally compared to other tetracyclines . A study on intravenous Minocycline in critically ill patients showed that it had a two-compartment population pharmacokinetic model with zero-order intravenous input and first-order elimination .

Result of Action

Minocycline has been shown to have neuroprotective properties . It can protect cells against neurotoxicity by antioxidant and anti-apoptosis properties via both intrinsic and extrinsic caspase-dependent apoptotic pathways . Given its structural similarity, 7-Didemethyl Minocycline may have similar effects.

Action Environment

The action of 7-Didemethyl Minocycline, like Minocycline, can be influenced by various environmental factors. For instance, the presence of divalent cations in the environment can affect the absorption of tetracyclines . Additionally, the pH of the environment can influence the stability and efficacy of the compound.

Safety and Hazards

Propriétés

IUPAC Name |

(4S,4aS,5aR,12aR)-7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O7/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30/h3-4,7,9,15,25-26,29,31H,5-6,22H2,1-2H3,(H2,23,30)/t7-,9-,15-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCXSQAEZLTFDE-UVPAEMEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Didemethyl Minocycline | |

CAS RN |

5679-00-5 | |

| Record name | 7-Aminosancycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005679005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-AMINOSANCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TWP94529E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B3145071.png)

![1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3145095.png)

![Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3145122.png)

![4-Amino-5-(3,4-dimethoxy-benzyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3145139.png)